molecular formula C5H10ClNO B6245364 rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis CAS No. 2408936-87-6

rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis

Cat. No.: B6245364
CAS No.: 2408936-87-6
M. Wt: 135.59 g/mol
InChI Key: DSTMERGGADFJMT-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S)-3-oxa-6-azabicyclo[320]heptane hydrochloride, cis is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

The synthesis of rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis typically involves the formation of the bicyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of rac-(1R,5S)-3-oxa-6-azabicyclo[32

Properties

CAS No.

2408936-87-6

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H/t4-,5+;/m0./s1

InChI Key

DSTMERGGADFJMT-UYXJWNHNSA-N

Isomeric SMILES

C1[C@H]2COC[C@H]2N1.Cl

Canonical SMILES

C1C2COCC2N1.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.